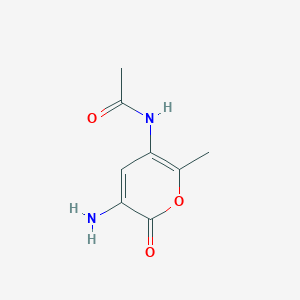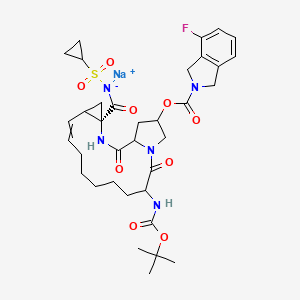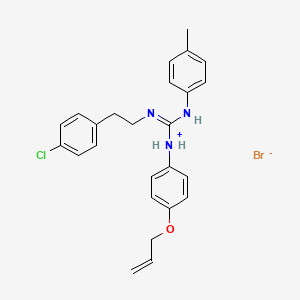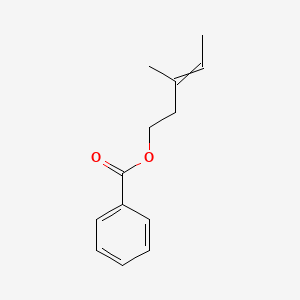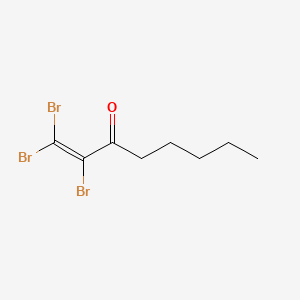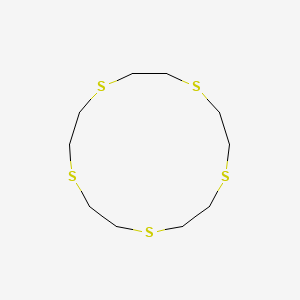
1,4,7,10,13-Pentathiacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13-Pentathiacyclopentadecane is a macrocyclic compound with the molecular formula C₁₀H₂₀S₅. It belongs to the class of thioether macrocycles, which are characterized by the presence of sulfur atoms within a cyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,10,13-Pentathiacyclopentadecane can be synthesized through the reaction of appropriate thioether precursors under controlled conditions. One common method involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with sulfur sources to replace oxygen atoms with sulfur atoms . The reaction typically requires the use of solvents such as chloroform or dichloromethane and may involve heating to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the process would depend on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13-Pentathiacyclopentadecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms, which can participate in redox processes and form coordination complexes with metals .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thioether derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,4,7,10,13-Pentathiacyclopentadecane exerts its effects is primarily through its ability to form coordination complexes with metal ions. The sulfur atoms in the macrocycle act as electron donors, binding to metal centers and stabilizing various oxidation states . This interaction can influence the reactivity and properties of the metal ions, making the compound useful in catalysis, electron transfer processes, and the stabilization of reactive intermediates .
Comparison with Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: This compound is similar in structure but contains oxygen atoms instead of sulfur atoms.
1,4,7,10,13,16-Hexathiacyclooctadecane: This compound has an additional sulfur atom and a larger ring size, which can influence its binding properties and reactivity.
1,4,8,11-Tetrathiacyclotetradecane: With fewer sulfur atoms and a smaller ring size, this compound exhibits different coordination behavior and is used in different applications.
Uniqueness of 1,4,7,10,13-Pentathiacyclopentadecane: The uniqueness of this compound lies in its specific ring size and the presence of five sulfur atoms, which provide a balance between flexibility and rigidity. This allows it to form stable complexes with a variety of metal ions, making it versatile for multiple applications .
Properties
CAS No. |
36338-04-2 |
|---|---|
Molecular Formula |
C10H20S5 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
1,4,7,10,13-pentathiacyclopentadecane |
InChI |
InChI=1S/C10H20S5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h1-10H2 |
InChI Key |
JZVKYARMSUTTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSCCSCCSCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


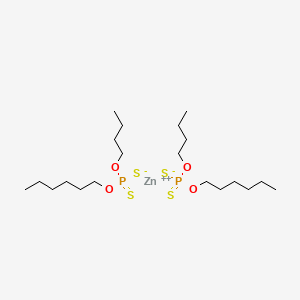
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
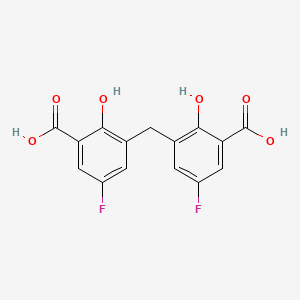
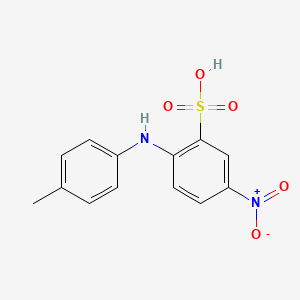


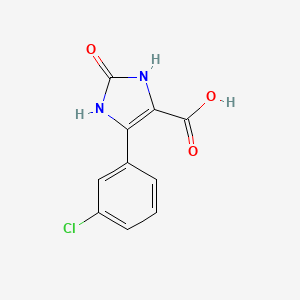
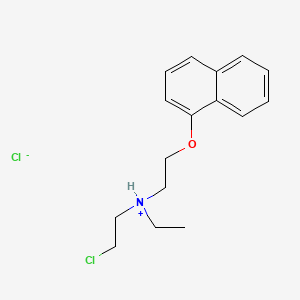
![[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B13778505.png)
